Gly-leu-met-NH2

Overview

Description

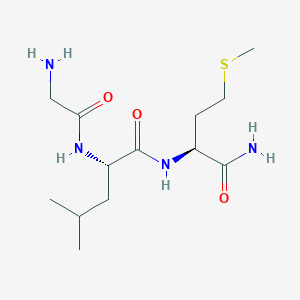

Glycine-leucine-methioninamide (Gly-leu-met-NH2) is a tripeptide composed of glycine, leucine, and methioninamide joined in sequence by peptide linkages. It is a C-terminal fragment of substance P, a member of the tachykinin family of peptides . Tachykinins are small bio-active peptides that play significant roles in various physiological functions, including inflammatory processes, hematopoiesis, wound healing, and cell survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-leucine-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: Glycine is attached to the resin.

Deprotection and coupling: The amino group of glycine is deprotected, and leucine is coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: The process is repeated for methioninamide.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine-leucine-methioninamide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine-leucine-methioninamide can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives or chemical groups can be introduced using appropriate coupling reagents.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences or chemical groups.

Scientific Research Applications

Glycine-leucine-methioninamide has several scientific research applications:

Chemistry: Used as a model peptide in studies of peptide synthesis, structure, and function.

Biology: Investigated for its role in cellular processes such as wound healing and inflammation.

Medicine: Explored for its potential therapeutic effects in conditions like cancer and inflammatory diseases.

Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

Glycine-leucine-methioninamide exerts its effects primarily through interactions with G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, it triggers a cascade of intracellular signaling pathways that modulate various physiological responses, including inflammation, cell proliferation, and wound healing . The activation of these pathways involves the phosphorylation of proteins and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Phe-Gly-Leu-Met-NH2: A tetrapeptide with similar biological activities.

Val-Gly-Leu-Met-NH2: Another tachykinin fragment with comparable functions.

Tyr-Gly-Leu-Met-NH2: A peptide with similar structural features and biological roles.

Uniqueness

Glycine-leucine-methioninamide is unique due to its specific sequence and the presence of methioninamide, which imparts distinct chemical and biological properties. Its role as a C-terminal fragment of substance P highlights its significance in various physiological and pathological processes .

Biological Activity

Gly-Leu-Met-NH2, a peptide with significant biological activity, is a derivative of tachykinins, a family of neuropeptides involved in various physiological processes. This article explores the biological activities, structure-activity relationships, and potential therapeutic applications of this compound, drawing from diverse research findings.

1. Structure and Composition

This compound is characterized by its sequence of amino acids, which includes glycine (Gly), leucine (Leu), and methionine (Met) at the C-terminus. This structure is critical for its biological functions, particularly in receptor binding and activation.

2.1 Receptor Interactions

Research indicates that this compound exhibits potent activity at neurokinin receptors, particularly the NK3 receptor. In studies comparing various peptides, this compound demonstrated significant agonist activity:

| Peptide | IC50 (nM) | EC50 (pM) |

|---|---|---|

| This compound | 6.1 | 30 |

| Senktide | 13 | 12 |

| PG-KII | 0.43 | 9.1 |

These findings suggest that modifications to the peptide structure can enhance its receptor binding affinity and biological potency .

2.2 Physiological Effects

In vivo studies have shown that this compound influences various physiological responses, including smooth muscle contraction and gastric acid secretion regulation. For instance, in guinea pig ileum assays, this compound exhibited stronger contractile activity compared to other tachykinins like substance P and neurokinin A .

3.1 Tachykinin Family Comparison

A comparative study on the biological activities of different tachykinins revealed that this compound is more potent than kassinin and neurokinin A in stimulating smooth muscle contractions. It was found that the presence of specific amino acids at the C-terminus significantly influenced the peptide's efficacy .

3.2 Synergistic Effects with Growth Factors

This compound has been shown to act synergistically with insulin-like growth factor 1 (IGF-1) in promoting cell migration and attachment in vitro. This interaction highlights its potential role in tissue repair and regeneration .

4. Research Findings

Recent studies have focused on the stability and degradation profiles of this compound derivatives. For example, modifications to the peptide's structure have been shown to enhance resistance against enzymatic degradation, thereby improving its therapeutic potential .

5. Conclusion

The biological activity of this compound is characterized by its potent interaction with neurokinin receptors and its significant physiological effects on smooth muscle contraction and gastric functions. Ongoing research into structural modifications may lead to enhanced stability and efficacy, making this peptide a promising candidate for therapeutic applications in gastrointestinal disorders and tissue engineering.

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXSTJVYBMNHEP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427355 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4652-64-6 | |

| Record name | Glycyl-L-leucyl-L-methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.